molecular formula C20H22N4 B15316461 N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine

N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine

Cat. No.: B15316461
M. Wt: 318.4 g/mol
InChI Key: REYRWOJVPIEDER-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the pyridine and quinazoline moieties in this compound suggests potential pharmacological applications.

Chemical Reactions Analysis

N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline or pyridine rings.

Mechanism of Action

Comparison with Similar Compounds

N-cycloheptyl-2-(pyridin-3-yl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of the cycloheptyl and pyridin-3-yl groups, which may confer distinct biological activities and pharmacological properties.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

N-cycloheptyl-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C20H22N4/c1-2-4-10-16(9-3-1)22-20-17-11-5-6-12-18(17)23-19(24-20)15-8-7-13-21-14-15/h5-8,11-14,16H,1-4,9-10H2,(H,22,23,24)

InChI Key

REYRWOJVPIEDER-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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